molecular formula C24H21ClFN5OS B2486092 [4-(3-Chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone CAS No. 1298061-56-9

[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone

Cat. No. B2486092
CAS RN: 1298061-56-9
M. Wt: 481.97
InChI Key: SUOMYBXOQZXRNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions that lead to the formation of the target molecule. For instance, the synthesis of related pyrazole carboxamide derivatives containing a piperazine moiety involves IR, 1H^1H NMR, and HRMS spectroscopy, with the structure confirmed by X-ray crystal analysis (Lv, Ding, & Zhao, 2013). These methods can be adapted to synthesize the compound , emphasizing the importance of rigorous analytical techniques for confirming structural fidelity.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule is often determined using X-ray diffraction, which provides insights into the crystal structure and conformation. For example, the structural characterization of isostructural thiazoles reveals insights into their planarity and molecular orientation, which can be applied to understand the spatial arrangement of the compound in focus (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Scientific Research Applications

However, to understand the context of how similar compounds, particularly those with piperazine and related functional groups, are used in scientific research, we can consider general themes and applications of such chemical structures in medicine and pharmacology:

  • DNA Interaction and Fluorescent Staining : Compounds with structural similarities to piperazine derivatives, like Hoechst 33258, are known for their ability to bind to the minor groove of DNA, showing specificity for AT-rich sequences. This property is utilized in fluorescent DNA staining for cell biology research, enabling visualization of cellular and chromosomal structures in plant and animal studies (Issar & Kakkar, 2013).

  • Psychotropic and Antipsychotic Therapies : Piperazine derivatives are central to the development of psychotropic medications. For instance, lurasidone is a benzisothiazole, second-generation antipsychotic drug showing efficacy in treating psychotic and major affective disorders. Its unique pharmacodynamic profile differentiates it from other atypical antipsychotics (Pompili et al., 2018).

  • Pharmacophoric Contributions in Drug Design : Research into arylcycloalkylamines, which include phenyl piperidines and piperazines, has highlighted their role in improving the potency and selectivity of binding affinity at D2-like receptors, crucial for developing antipsychotic agents (Sikazwe et al., 2009).

  • Metabolism and Drug Interactions : Arylpiperazine derivatives are extensively metabolized, often involving CYP3A4-dependent N-dealkylation, forming metabolites with various effects on neurotransmitter receptors. Understanding the disposition and metabolism of these compounds is critical for their use in treating depression, psychosis, or anxiety, and for mitigating risks associated with their use as unregulated designer drugs (Caccia, 2007).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Piperazine derivatives have shown promise in a variety of disease states , suggesting potential areas for future research.

Mechanism of Action

Target of Action

The compound, also known as CRL-40,940 or flmodafinil, is a bisfluoro analog of modafinil . It primarily targets the dopamine transporter , acting as a weak dopamine reuptake inhibitor .

Mode of Action

The compound interacts with its target, the dopamine transporter, by binding to it and inhibiting the reuptake of dopamine . This results in an increased concentration of dopamine in the synaptic cleft, leading to prolonged dopaminergic signaling.

Pharmacokinetics

It is known that the compound’s bisfluoro analog structure may enhance its pharmacokinetic properties compared to modafinil and adrafinil

Result of Action

The molecular and cellular effects of the compound’s action primarily involve enhanced dopaminergic signaling. This can lead to increased wakefulness, improved cognitive function, and potential mood enhancement. Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5OS/c1-15-22(33-23(27-15)16-5-7-18(26)8-6-16)20-14-21(29-28-20)24(32)31-11-9-30(10-12-31)19-4-2-3-17(25)13-19/h2-8,13,20-21,28-29H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJQMEVANFDEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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